molecular formula C13H15BF4O2 B1447204 4-Fluoro-2-(trifluoromethyl)phenylboronic acid pinacol ester CAS No. 1416723-10-8

4-Fluoro-2-(trifluoromethyl)phenylboronic acid pinacol ester

Cat. No. B1447204
M. Wt: 290.06 g/mol
InChI Key: MPWDTDMRMPOPDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Fluoro-2-(trifluoromethyl)phenylboronic acid pinacol ester” is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . The most important application to be named is the Suzuki–Miyaura-coupling . Moreover, the boron moiety can be converted into a broad range of functional groups .


Molecular Structure Analysis

The molecular structure of “4-Fluoro-2-(trifluoromethyl)phenylboronic acid pinacol ester” is complex. The fluorine atoms from the trifluoromethoxy group couple with aromatic ring protons, splitting signals corresponding to neighboring protons .


Chemical Reactions Analysis

The chemical reactions involving “4-Fluoro-2-(trifluoromethyl)phenylboronic acid pinacol ester” are diverse. For example, it can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . It can also be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Fluoro-2-(trifluoromethyl)phenylboronic acid pinacol ester” are unique. Its molecular weight is 207.92 g/mol . It has 2 hydrogen bond donor counts and 6 hydrogen bond acceptor counts .

Safety And Hazards

“4-Fluoro-2-(trifluoromethyl)phenylboronic acid pinacol ester” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Future research on “4-Fluoro-2-(trifluoromethyl)phenylboronic acid pinacol ester” could focus on its potential applications in organic synthesis, especially in the Suzuki–Miyaura coupling reaction . Further studies could also explore its potential use in the synthesis of new organic compounds .

properties

IUPAC Name

2-[4-fluoro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BF4O2/c1-11(2)12(3,4)20-14(19-11)10-6-5-8(15)7-9(10)13(16,17)18/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWDTDMRMPOPDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(trifluoromethyl)phenylboronic acid pinacol ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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